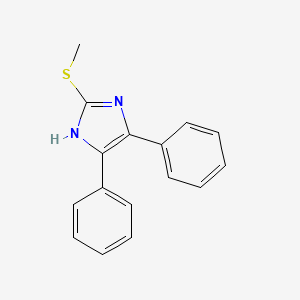

2-(methylthio)-4,5-diphenyl-1H-imidazole

Description

Structure

3D Structure

Properties

IUPAC Name |

2-methylsulfanyl-4,5-diphenyl-1H-imidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2S/c1-19-16-17-14(12-8-4-2-5-9-12)15(18-16)13-10-6-3-7-11-13/h2-11H,1H3,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKYCCFMGPGRPID-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC(=C(N1)C2=CC=CC=C2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational Academic Context of 2 Methylthio 4,5 Diphenyl 1h Imidazole

Significance of Imidazole (B134444) Scaffolds in Modern Chemical Research

The imidazole ring, a five-membered heterocyclic aromatic compound containing two nitrogen atoms, is a cornerstone of modern chemical and pharmaceutical research. mdpi.commdpi.com Its prevalence in a vast array of biologically active molecules and its versatile chemical nature have cemented its importance in drug discovery and materials science. mdpi.com The imidazole core is electronically rich, which allows it to readily bind with various enzymes and receptors. mdpi.com

Historical Perspectives on Imidazole Chemistry

The history of imidazole chemistry dates back to the 19th century. In 1858, the German chemist Heinrich Debus first synthesized imidazole, which he named "glyoxaline," through the reaction of glyoxal (B1671930) and ammonia (B1221849). mdpi.com This foundational discovery paved the way for the exploration of a new class of heterocyclic compounds. Over the decades, the understanding of imidazole's chemical properties and its role in biological systems has grown exponentially, leading to the development of numerous synthetic methodologies and the identification of its presence in key natural products. mdpi.com

Role of Imidazoles in Natural Products and Biologically Active Molecules

The imidazole scaffold is a recurring motif in a multitude of natural products and biologically essential molecules, underscoring its evolutionary significance. mdpi.com It forms the core of the amino acid histidine, which plays a crucial role in enzyme catalysis and protein structure. mdpi.com Histamine, a derivative of histidine, is a key mediator of immune responses and a neurotransmitter. mdpi.com Furthermore, the imidazole ring is a component of purines, which are fundamental building blocks of nucleic acids like DNA and RNA. ontosight.ai

The therapeutic applications of imidazole-containing compounds are extensive and diverse, as highlighted in the table below.

| Therapeutic Class | Examples of Imidazole-Containing Drugs |

| Antifungal Agents | Clotrimazole, Miconazole, Ketoconazole |

| Antibacterial Agents | Metronidazole |

| Anti-cancer Agents | Dacarbazine |

| Antihypertensive Agents | Losartan |

| Antihistaminic Agents | Cimetidine |

This table showcases the broad spectrum of pharmacological activities associated with the imidazole scaffold.

Structural Versatility and Derivatization Potential of the Imidazole Ring

The imidazole ring's structure offers remarkable versatility for chemical modification. researchgate.net Its two nitrogen atoms provide sites for substitution, and the carbon atoms can also be functionalized, allowing for the creation of a vast library of derivatives with tailored properties. researchgate.net This derivatization potential is a key reason for the widespread use of the imidazole scaffold in drug design and medicinal chemistry. The ability to introduce various substituents allows for the fine-tuning of a molecule's steric and electronic properties, which in turn influences its biological activity and pharmacokinetic profile. researchgate.net

The Unique Positioning of 2-(methylthio)-4,5-diphenyl-1H-imidazole within Imidazole Research

Within the broad family of imidazole derivatives, this compound is distinguished by the specific combination of a methylthio group at the 2-position and two phenyl groups at the 4- and 5-positions. nih.gov This unique arrangement of substituents imparts specific chemical and physical properties to the molecule, positioning it at the intersection of several key areas of chemical research.

Importance of Sulfur-Containing Heterocycles in Medicinal and Materials Science

Sulfur-containing heterocycles are a significant class of compounds in medicinal chemistry, with a wide range of therapeutic applications. researchgate.net The inclusion of a sulfur atom can modulate a molecule's lipophilicity, metabolic stability, and ability to interact with biological targets. researchgate.net For instance, the methylthio group (-SCH3) in this compound can influence its electronic properties and potential for acting as a ligand for metal ions. Sulfur-containing compounds have been investigated for their potential as anticancer, antimicrobial, and anti-inflammatory agents. researchgate.net

Contributions of Phenyl Substituents to Molecular Architecture and Interactions

The presence of two phenyl groups on the imidazole ring significantly influences the molecular architecture and intermolecular interactions of this compound. A comprehensive study on phenylimidazoles demonstrated that the successive introduction of phenyl groups has an additive effect on the thermodynamic properties of these compounds.

Overview of Current Research Trajectories for this compound

The scientific community has demonstrated a sustained interest in this compound, a heterocyclic compound belonging to the imidazole class. This interest is primarily driven by its versatile chemical structure, which serves as a scaffold for the synthesis of a wide array of derivatives with potential applications in medicinal chemistry and materials science. ontosight.ai Current research trajectories for this compound are multifaceted, focusing on its synthesis, exploration of its chemical reactivity, and the evaluation of its biological activities.

The core structure of this compound, featuring a central imidazole ring substituted with a methylthio group and two phenyl groups, imparts it with notable lipophilicity and the potential for diverse biological interactions. ontosight.ai Researchers are actively investigating the synthesis of this compound and its analogues, often utilizing it as a starting material for more complex molecules. sapub.org The chemical reactivity of the methylthio group, which can act as a leaving group in nucleophilic substitution reactions, is a key area of exploration for introducing various functional groups and generating novel derivatives. sapub.org

A significant thrust of the current research is the evaluation of the biological profile of this compound and its derivatives. Studies have delved into its potential as an antimicrobial, anticancer, and antioxidant agent. The imidazole moiety is a well-established pharmacophore present in numerous biologically active compounds, which further fuels the investigation into the therapeutic potential of its derivatives. ontosight.aicentralasianstudies.org

Synthesis and Chemical Reactivity

The synthesis of this compound and its derivatives is a cornerstone of current research. One common synthetic route involves the S-alkylation of a corresponding imidazole-2-thione precursor. For instance, the reaction of 1-(4-chlorophenyl)-4,5-diphenyl-1H-imidazole-2-thione with dimethyl sulfate (B86663) in the presence of a base yields 1-(4-chlorophenyl)-2-(methylthio)-4,5-diphenyl-1H-imidazole. sapub.org This method allows for the introduction of the methylthio group, which can be subsequently modified.

The chemical reactivity of the methylthio group is of particular interest to researchers. It can be displaced by various nucleophiles, allowing for the synthesis of a diverse library of 2-substituted imidazole derivatives. This reactivity is crucial for structure-activity relationship (SAR) studies, where different functional groups are introduced at the 2-position to modulate the biological activity of the parent compound. sapub.org

Interactive Data Table: Synthesis and Reactivity of this compound Derivatives

| Precursor | Reagent | Product | Research Focus |

| 1-(4-chlorophenyl)-4,5-diphenyl-1H-imidazole-2-thione | Dimethyl sulfate | 1-(4-chlorophenyl)-2-(methylthio)-4,5-diphenyl-1H-imidazole | Synthesis of S-alkylated imidazole derivatives. sapub.org |

| 4,5-diphenyl-1H-imidazole-2-thione | Various halo compounds | S-alkylated derivatives | Exploration of antimicrobial and antioxidant agents. sapub.org |

| This compound | Nucleophiles | 2-substituted-4,5-diphenyl-1H-imidazoles | Synthesis of new derivatives with potential biological activities. sapub.org |

Antimicrobial and Antifungal Investigations

A significant area of research focuses on the antimicrobial and antifungal properties of this compound and its derivatives. The imidazole core is a known feature in many antifungal drugs, prompting investigations into the potential of this compound class to combat various microbial and fungal strains. nih.govmdpi.com

Studies have shown that derivatives of this compound exhibit activity against both Gram-positive and Gram-negative bacteria. For example, a series of S-alkyl-imidazole derivatives were prepared and evaluated for their antibacterial activity against Staphylococcus aureus, Bacillus subtilis, Pseudomonas aeruginosa, and Escherichia coli. sapub.org Similarly, their antifungal activity has been tested against species like Aspergillus fumigatus, Syncephalastrum racemosum, Geotrichum candidum, and Candida albicans. sapub.org The findings from these studies suggest that the nature of the substituent at the 2-position plays a crucial role in determining the antimicrobial and antifungal efficacy.

Interactive Data Table: Antimicrobial and Antifungal Activity of this compound Derivatives

| Derivative | Target Organism | Activity | Research Finding |

| S-alkyl-imidazole derivatives | Staphylococcus aureus, Bacillus subtilis, Pseudomonas aeruginosa, Escherichia coli | Antibacterial | Several compounds showed potent and significant results compared to standards. sapub.org |

| S-alkyl-imidazole derivatives | Aspergillus fumigatus, Syncephalastrum racemosum, Geotrichum candidum, Candida albicans | Antifungal | Many of the synthesized compounds demonstrated notable antifungal activity. sapub.org |

Anticancer and Cytotoxic Studies

The potential of imidazole derivatives as anticancer agents has led to the investigation of this compound and its analogues for their cytotoxic effects against various cancer cell lines. nih.gov The structural features of these compounds, particularly the presence of the diphenyl and methylthio groups, are thought to contribute to their potential anticancer activity.

In vitro studies have been conducted to evaluate the antiproliferative activity of imidazole derivatives. For instance, the cytotoxic effects of certain imidazo-based heterocyclic derivatives have been determined against human colon carcinoma (HCT-116) and murine colon carcinoma (CT-26) cell lines using the MTT assay. nih.gov These studies aim to identify lead compounds that can induce cancer cell death, for example, through DNA fragmentation. nih.gov

Interactive Data Table: Cytotoxic Activity of Imidazole Derivatives

| Compound Class | Cell Line | Assay | Research Focus |

| Imidazo-based heterocyclic derivatives | HCT-116, CT-26 | MTT Assay | Evaluation of cytotoxic effects and potential anticancer activity. nih.gov |

| Imidazo-based heterocyclic derivatives | HCT-116, CT-26 | DNA Fragmentation | Investigation of the mechanism of cell death. nih.gov |

Antioxidant Potential

The antioxidant properties of this compound derivatives are another active area of research. Antioxidants are crucial in combating oxidative stress, which is implicated in various diseases. The ability of these compounds to scavenge free radicals is being explored through in vitro assays.

One common method used is the DPPH (1,1-diphenyl-2-picrylhydrazyl) radical scavenging assay. sapub.org In these studies, the ability of the synthesized compounds to reduce the stable DPPH radical is measured spectrophotometrically. The antioxidant potential of various S-alkyl-imidazolidin-4-one and S-alkyl-imidazole derivatives has been evaluated, with some compounds showing significant radical scavenging activity. sapub.org

Interactive Data Table: Antioxidant Activity of Imidazole Derivatives

| Derivative Class | Assay | Finding | Research Implication |

| S-alkyl-imidazole derivatives | DPPH radical scavenging | Several compounds showed potent antioxidant activity. sapub.org | Potential for development as agents to combat oxidative stress-related conditions. sapub.org |

| Imidazole-derived phenolic compounds | ABTS and DPPH assays | Certain derivatives exhibited enhanced antioxidant activity compared to standards. nih.govnih.gov | Strategic modifications to the imidazole scaffold can lead to potent antioxidants. nih.gov |

Advanced Spectroscopic and Crystallographic Characterization of 2 Methylthio 4,5 Diphenyl 1h Imidazole Derivatives

Mass Spectrometry for Molecular Weight and Fragmentation Patterns

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the precise molecular formula of a compound by measuring its mass-to-charge ratio (m/z) with very high accuracy. For imidazole (B134444) derivatives, HRMS confirms the elemental composition by comparing the experimentally measured exact mass with the theoretically calculated mass.

In studies involving imidazole amidoximes, the determination of accurate masses of product ions using techniques like electrospray ionization Fourier transform ion cyclotron resonance mass spectrometry has been crucial for elucidating fragmentation pathways. nih.gov This level of precision allows for the confident assignment of elemental formulas to both the parent ion and its fragments, confirming the molecular structure. While specific HRMS data for 2-(methylthio)-4,5-diphenyl-1H-imidazole is not detailed in the provided literature, the exact mass for a related isomer, 5-[2-(methylthio)propyl]-4-phenyl-1H-imidazole (C₁₃H₁₆N₂S), is calculated to be 232.10341969 Da, illustrating the precision of this technique.

Table 1: Example of Exact Mass Data for an Isomeric Thio-Substituted Phenyl-Imidazole

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₆N₂S |

| Calculated Exact Mass | 232.10341969 Da |

| Calculated Monoisotopic Mass | 232.10341969 Da |

Data computed by PubChem for an isomer to illustrate the principle of exact mass determination.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique widely used for analyzing organic molecules, including imidazole derivatives. It is particularly valuable for determining molecular weight and studying fragmentation patterns, which provide structural insights. nih.govrsc.org ESI-MS analysis typically involves observing the protonated molecule [M+H]⁺.

Studies on various imidazole derivatives have utilized ESI-MS to confirm their structures. For instance, the fragmentation of [M+H]⁺ ions of imidazole amidoximes has been investigated through collision-induced dissociation experiments, revealing how fragmentation pathways can differ based on substituent positions, thereby allowing for the differentiation of regioisomers. nih.gov Similarly, research on 1,2,4-triazolylthioacetate acid derivatives, which share structural motifs, has employed ESI-MS to propose detailed fragmentation patterns. researchgate.net For 2-(4-substitutedphenyl)-4,5-diphenyl-1H-imidazoles, Fast Atom Bombardment (FAB), a related soft ionization technique, has been used to determine the molecular ion (M⁺), with a reported m/z of 310 for the 2-(4-methylphenyl) derivative (C₂₂H₁₈N₂). ijpsonline.com

Table 2: Representative Mass Spectrometry Data for a 2-Aryl-4,5-diphenyl-1H-imidazole Derivative

| Compound | Ionization Method | Observed m/z (Ion) | Key Fragments |

|---|

| 2-(4-methylphenyl)-4,5-diphenyl-1H-imidazole | MS (FAB) | 310 (M⁺, 100%) | 296, 178, 165, 115, 103 |

Data from a study on potent 2-(4-substitutedphenyl)-4,5-diphenyl-1H-imidazoles. ijpsonline.com

Elemental Analysis for Compositional Verification

Elemental analysis provides the percentage composition of elements (typically carbon, hydrogen, nitrogen, and sulfur) in a compound. This fundamental technique is used to confirm the empirical and molecular formula of newly synthesized derivatives, serving as a crucial checkpoint for purity and structural integrity.

The structures of newly synthesized thio-substituted imidazole derivatives are routinely established with the support of elemental analysis. sapub.org The experimentally determined percentages of C, H, N, and S are compared against the calculated values for the proposed chemical formula. A close correlation between the found and calculated values provides strong evidence for the assigned structure.

Table 3: Elemental Analysis Data for a Representative Thio-Substituted Imidazole Derivative (C₂₃H₁₈N₄O₃S)

| Element | Calculated (%) | Found (%) |

|---|---|---|

| Carbon (C) | 64.17 | 64.00 |

| Hydrogen (H) | 4.21 | 4.00 |

| Nitrogen (N) | 13.01 | 13.00 |

| Sulfur (S) | 7.45 | 7.15 |

Data from a study on the synthesis and biological activity of new thio-substituted imidazoles. sapub.org

X-Ray Diffraction for Solid-State Structural Elucidation

Single-crystal X-ray diffraction is the most powerful method for the unambiguous determination of the three-dimensional atomic arrangement of a molecule in the solid state. For derivatives of this compound, this technique can provide precise bond lengths, bond angles, and details of intermolecular interactions that stabilize the crystal packing.

While the crystal structure for the parent compound is not described in the available literature, structures of several closely related 4,5-diphenyl-1H-imidazole derivatives have been elucidated. For example, the structure of 2-(2-Methylphenyl)-4,5-diphenyl-1H-imidazole was determined to crystallize in a monoclinic system. researchgate.net In another study, two novel 1,2,4,5-tetrasubstituted imidazole derivatives were analyzed, revealing detailed geometric parameters and the planar nature of the imidazole and phenyl rings. sapub.org These analyses also highlight the importance of intermolecular forces, such as N—H⋯N hydrogen bonds, in forming extended structural motifs within the crystal lattice. researchgate.net

Table 4: Example Crystallographic Data for a 2-Aryl-4,5-diphenyl-1H-imidazole Derivative

| Parameter | 2-(2-Methylphenyl)-4,5-diphenyl-1H-imidazole |

|---|---|

| Chemical Formula | C₂₂H₁₈N₂ |

| Crystal System | Monoclinic |

| Space Group | Cc |

| a (Å) | 10.7538 (5) |

| b (Å) | 19.3999 (9) |

| c (Å) | 8.7900 (3) |

| β (°) | 112.886 (2) |

| Volume (ų) | 1689.44 (13) |

| Z | 4 |

Data from the crystallographic study of 2-(2-Methylphenyl)-4,5-diphenyl-1H-imidazole. researchgate.net

Theoretical and Computational Studies of 2 Methylthio 4,5 Diphenyl 1h Imidazole and Its Analogues

Electronic Structure and Molecular Geometry Investigations

The arrangement of atoms and electrons in a molecule dictates its physical and chemical properties. Computational investigations into the electronic structure and geometry of 2-(methylthio)-4,5-diphenyl-1H-imidazole and its analogues reveal key features of its stability and conformational preferences.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic properties of molecules. irjweb.com It is widely used to investigate the structural and electronic properties of imidazole (B134444) derivatives. nih.gov

Geometry Optimization and Conformational Analysis

The first step in most computational analyses is geometry optimization, a process that determines the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For molecules with flexible bonds, such as the phenyl rings in 4,5-diphenyl-1H-imidazole derivatives, this analysis is critical.

Basis Set Selection and Functional Considerations (e.g., B3LYP, 6-311G(d,p))

The accuracy of DFT calculations is highly dependent on the choice of the functional and the basis set.

Functional: The functional approximates the exchange-correlation energy, a key component of the total electronic energy. The Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional is one of the most widely used and has proven effective for a broad range of organic molecules, including imidazole derivatives. nih.govajchem-a.com It provides a reliable description of molecular geometries and electronic properties.

Basis Set: A basis set is a set of mathematical functions used to construct the molecular orbitals. Pople-style basis sets, such as 6-31G(d,p) or the more extensive 6-311G(d,p), are commonly employed. nih.govresearchgate.net The "(d,p)" notation indicates the addition of polarization functions on heavy atoms (d) and hydrogen atoms (p), which allows for a more flexible and accurate description of the electron distribution, particularly in systems with complex bonding. For studies requiring higher accuracy, diffuse functions (indicated by a "+" sign, e.g., 6-31+G(d,p)) may be included to better describe anions or weak non-covalent interactions. researchgate.net

The combination of the B3LYP functional with a 6-31G(d,p) or larger basis set is a standard and well-validated approach for optimizing the geometry and calculating the properties of heterocyclic systems like this compound. nih.gov

Analysis of Frontier Molecular Orbitals (HOMO-LUMO Energy Gaps)

The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's chemical reactivity and electronic transitions.

HOMO: Represents the ability of a molecule to donate an electron. Regions with high HOMO density are likely sites for electrophilic attack.

LUMO: Represents the ability of a molecule to accept an electron. Regions with high LUMO density are likely sites for nucleophilic attack.

The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE = ELUMO – EHOMO), is a critical parameter. A large energy gap implies high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. irjweb.comresearchgate.net Conversely, a small energy gap indicates that a molecule is more reactive. irjweb.com

For imidazole derivatives, the HOMO is often distributed over the electron-rich imidazole ring and any electron-donating substituents, such as the sulfur atom in the methylthio group. orientjchem.org The LUMO is typically located over the aromatic system, which can accept electron density. The calculated HOMO-LUMO gap provides a quantitative measure of the molecule's stability and its potential for charge transfer within the molecule. irjweb.com

| Compound | Basis Set | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|---|

| Imidazole Derivative 1 | 6-311G | -6.30 | -1.81 | 4.49 |

| Imidazole Derivative 2 | 6-31G | -5.61 | -1.74 | 3.87 |

Note: The data in the table are illustrative examples from related imidazole compounds to provide context for typical computational results. irjweb.comorientjchem.org

Reactivity Descriptors and Electrophilic/Nucleophilic Sites

Beyond the FMOs, other computational tools can map the reactive potential across the entire molecule, identifying specific sites prone to electrophilic or nucleophilic attack.

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity. orientjchem.org It maps the electrostatic potential onto the molecule's electron density surface. Different potential values are represented by different colors:

Red: Regions of most negative electrostatic potential, indicating electron-rich areas. These are favorable sites for electrophilic attack.

Blue: Regions of most positive electrostatic potential, indicating electron-poor areas. These are favorable sites for nucleophilic attack.

Green/Yellow: Regions of intermediate or near-zero potential.

In computational studies of a very close analogue, 2-[(benzimidazolyl)methylthio]-4,5-diphenylimidazole, MEP analysis using the B3LYP/6-31+G(d,p) level of theory identified specific nucleophilic centers. researchgate.net The analysis revealed that the sulfur atom of the methylthio group and certain nitrogen atoms of the imidazole ring are electron-rich (nucleophilic) sites, making them susceptible to electrophilic attack. researchgate.net Based on this, for this compound, the MEP surface would be expected to show significant negative potential (red or yellow regions) around the imidazole nitrogen atoms and the sulfur atom, highlighting them as the primary centers for interaction with electrophiles. The hydrogen atom on the imidazole nitrogen (N-H) would likely be a site of positive potential (blue region).

Fukui Functions and Dual Descriptor Calculations

Fukui functions and the dual descriptor are powerful conceptual DFT tools used to identify reactive sites within a molecule. The Fukui function indicates the change in electron density at a given point in the molecule when an electron is added or removed. The condensed Fukui functions (fk⁺ for nucleophilic attack, fk⁻ for electrophilic attack, and fk⁰ for radical attack) pinpoint specific atoms susceptible to these reactions.

The dual descriptor, Δf(r), offers a more unambiguous prediction of reactivity. A positive value (Δf(r) > 0) indicates a site is electrophilic and prone to nucleophilic attack, while a negative value (Δf(r) < 0) signifies a nucleophilic site susceptible to electrophilic attack. jddtonline.inforesearchgate.net

For analogues of this compound, such as 2-[(benzimidazolyl)methylthio]-4,5-diphenylimidazole derivatives, computational studies have elucidated the primary sites of reactivity. jddtonline.info Analysis of the molecular electrostatic potential (MEP) map and the dual descriptor revealed that the nitrogen atoms of the imidazole ring (N2, N3) and the benzimidazole (B57391) moiety (N14) are typically shared between electrophilic and nucleophilic sites. jddtonline.info In contrast, the sulfur atom (S5) and specific carbon atoms on the phenyl rings (C19, C21) are identified as distinctly nucleophilic, making them favorable sites for electrophilic attack. jddtonline.info

Table 1: Predicted Reactive Sites in Imidazole Analogues based on Dual Descriptor and MEP Analysis This table is representative of findings for closely related analogues, such as 2-[(benzimidazolyl)methylthio]-4,5-diphenylimidazole.

| Atomic Site | Predicted Reactivity | Rationale |

|---|---|---|

| Imidazole Nitrogen (N3) | Electrophilic/Nucleophilic | Susceptible to both nucleophilic and electrophilic interactions. jddtonline.info |

| Thioether Sulfur (S) | Nucleophilic | Prone to electrophilic attack. jddtonline.info |

| Imidazole Carbon (C2) | Electrophilic | Generally electron-deficient and susceptible to nucleophilic attack. |

| Phenyl Ring Carbons | Nucleophilic | Specific carbons identified as favorable for electrophilic attack. jddtonline.info |

Theoretical Prediction of Chemical Stability and Reaction Pathways

The chemical stability and reactivity of a molecule can be effectively predicted by analyzing its frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap (Δε), is a crucial indicator of molecular stability. jddtonline.info A large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more prone to chemical reactions. jddtonline.info

Computational studies on substituted imidazole derivatives show that their stability is significantly influenced by the nature and position of substituents. rsc.org For 2-[(benzimidazolyl)methylthio]-4,5-diphenylimidazole analogues, DFT calculations at the B3LYP/6-31+G(d,p) level have been used to determine global reactivity descriptors. jddtonline.info These descriptors, including the HOMO-LUMO gap, chemical hardness (η), and global electrophilicity (ω), provide a quantitative measure of the molecule's stability. jddtonline.info In general, imidazole-containing structures are found to be more stable than their pyrazole (B372694) counterparts. purkh.compurkh.com

Table 2: Global Reactivity Descriptors for a Representative 2-(Methylthio)imidazole Analogue Data derived from studies on 2-[(benzimidazolyl)methylthio]-4,5-diphenylimidazole derivatives. jddtonline.info

| Descriptor | Symbol | Significance |

|---|---|---|

| HOMO-LUMO Energy Gap | Δε | Indicates chemical stability and reactivity. A larger gap suggests higher stability. |

| Chemical Hardness | η | Measures resistance to change in electron distribution. Higher hardness correlates with greater stability. |

| Electrophilicity Index | ω | Quantifies the ability of a molecule to accept electrons. |

| Chemical Softness | S | Reciprocal of hardness, indicating higher reactivity. |

Reaction pathway calculations for the formation of the imidazole ring often point to a mechanism involving the condensation of dicarbonyl compounds (like benzil (B1666583), the precursor to the diphenyl segment) with an aldehyde in the presence of an ammonia (B1221849) source, a variant of the Debus-Radziszewski imidazole synthesis. uokerbala.edu.iq Computational studies on similar syntheses have elucidated the thermodynamic and kinetic favorability of key intermediates, such as diimines, which undergo cyclization to form the stable imidazole core. acs.org

Spectroscopic Property Predictions via Computational Methods

Time-Dependent Density Functional Theory (TD-DFT) for UV-Vis Spectral Parameters

Time-Dependent Density Functional Theory (TD-DFT) is a robust computational method for predicting the electronic absorption spectra of molecules. rsc.org It allows for the calculation of excitation energies, which correspond to the wavelengths of maximum absorption (λmax), and oscillator strengths (f), which relate to the intensity of the absorption bands. researchgate.net

For analogues like 4-(4,5-diphenyl-1H-imidazole-2-yl)phenol, TD-DFT calculations (using the B3LYP functional and 6-31+G(d,p) basis set) have been performed to simulate their UV-Vis spectra in solvents like DMSO. researchgate.netsemanticscholar.org These studies show strong correlation with experimental results, identifying the primary electronic transitions responsible for the observed absorption peaks. The main absorption bands in these diphenyl-substituted imidazoles are typically attributed to π→π* transitions involving the frontier molecular orbitals. semanticscholar.orgresearchgate.net The HOMO is often localized on the imidazole ring and one of the phenyl groups, while the LUMO is distributed across the conjugated system. researchgate.net

Table 3: Representative TD-DFT Calculated UV-Vis Spectral Parameters for a 4,5-Diphenyl-1H-imidazole Analogue in DMSO Based on data for 4-(4,5-Diphenyl-1H-imidazole-2-yl)phenol. researchgate.net

| Calculated λmax (nm) | Oscillator Strength (f) | Major Orbital Contribution | Transition Type |

|---|---|---|---|

| ~345 | 0.45 | HOMO → LUMO | π→π |

| ~310 | 0.30 | HOMO-1 → LUMO | π→π |

Computational NMR and IR Spectral Simulations

DFT calculations are widely used to predict the Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra of molecules, providing valuable assistance in structural elucidation. The Gauge-Independent Atomic Orbital (GIAO) method is commonly employed for calculating NMR chemical shifts (δ). nih.gov

For imidazole derivatives, ¹H and ¹³C NMR chemical shifts can be accurately predicted. In this compound, the imidazole N-H proton is expected to appear as a singlet at a downfield chemical shift. The methylthio protons would also present as a singlet, while the phenyl protons would generate complex multiplet signals in the aromatic region of the ¹H NMR spectrum. In the ¹³C NMR spectrum, the C2 carbon atom, bonded to both a nitrogen and the sulfur atom, would have a characteristic chemical shift, as would the C4 and C5 carbons attached to the phenyl groups. mdpi.com

IR spectral simulations involve calculating the vibrational frequencies and their corresponding intensities. For imidazole derivatives, characteristic vibrational bands include the N-H stretching frequency, aromatic C-H stretching, and C=N and C=C stretching vibrations from the imidazole and phenyl rings. uokerbala.edu.iq

Table 4: Representative Predicted Vibrational Frequencies and NMR Chemical Shifts for this compound and its Analogues Values are estimations based on computational data for similar substituted imidazole structures. mdpi.comrsc.org

| Spectroscopic Data | Assignment | Predicted Value |

|---|---|---|

| IR Frequencies (cm⁻¹) | N-H stretch | ~3450 |

| Aromatic C-H stretch | ~3050 | |

| C=N stretch | ~1680 | |

| C=C stretch (aromatic) | ~1600, 1490 | |

| ¹H NMR (δ, ppm) | N-H | 12.5 - 13.5 |

| Phenyl-H | 7.2 - 8.0 | |

| S-CH₃ | 2.5 - 2.8 | |

| ¹³C NMR (δ, ppm) | C2 (Imidazole) | 145 - 155 |

| C4/C5 (Imidazole) | 135 - 145 | |

| S-CH₃ | 15 - 20 |

Molecular Docking and Ligand-Target Interaction Modeling (Methodology Focus)

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of a small molecule (ligand) when it interacts with a larger molecule, typically a protein receptor. nih.gov This method is fundamental in structure-based drug design for identifying potential drug candidates. mdpi.com The process involves two main steps: sampling the conformational space of the ligand within the protein's binding site and then ranking these conformations using a scoring function. nih.gov

The methodology for docking a ligand like this compound would begin with the preparation of both the ligand and the target protein structures. researchgate.net The three-dimensional structure of the ligand is optimized to its lowest energy conformation. For the protein, a high-resolution crystal structure is obtained from a database like the Protein Data Bank (PDB). The protein structure is prepared by removing water molecules, adding hydrogen atoms, and assigning partial charges. researchgate.net

The next step is the docking simulation itself, which employs a search algorithm to explore various possible binding poses of the ligand in the active site. Common algorithms include genetic algorithms (used in programs like AutoDock and GOLD), Monte Carlo methods, and fragment-based methods that incrementally build the ligand within the binding site. nih.gov These algorithms account for the ligand's flexibility and, in more advanced methods like induced-fit docking, the flexibility of the protein's side chains in the binding pocket. schrodinger.com

Finally, each generated pose is evaluated by a scoring function, which estimates the binding free energy of the protein-ligand complex. A lower score typically indicates a more favorable binding interaction. Scoring functions can be classified into three main types:

Force-Field-Based: These functions use classical mechanics terms to calculate van der Waals and electrostatic interactions.

Empirical: These use a regression-based equation with weighted terms that account for factors like hydrogen bonds, hydrophobic interactions, and rotational entropy penalties. mdpi.comschrodinger.com

Knowledge-Based: These derive statistical potentials from analyzing known protein-ligand complexes in structural databases. nih.gov

The results of a docking study provide insights into the key interactions (e.g., hydrogen bonds, hydrophobic contacts, π-π stacking) that stabilize the ligand in the active site, guiding the rational design of more potent analogues. mdpi.com

Mechanistic Investigations of Bioactivity Potentials of 2 Methylthio 4,5 Diphenyl 1h Imidazole and Imidazole Scaffolds

Elucidation of Antimicrobial Action Mechanisms

Imidazole (B134444) derivatives exhibit a broad spectrum of antimicrobial activity, targeting both bacterial and fungal pathogens through various mechanisms of action. biomedpharmajournal.orgnih.gov

The antibacterial efficacy of the imidazole scaffold stems from its ability to interfere with essential microbial processes, leading to the inhibition of growth or cell death. mdpi.com

The antibacterial action of imidazole-containing compounds is diverse and involves multiple cellular targets. A primary mechanism involves the disruption of nucleic acid integrity and function. mdpi.com Certain nitroimidazole derivatives, for example, undergo anaerobic reduction of their nitro group to form short-lived, highly reactive nitro radical anions. nih.gov These radicals can induce damage to bacterial DNA, leading to effects such as the blockage of DNA synthesis, mutagenesis, and the induction of DNA repair mechanisms. nih.gov Studies have demonstrated that these compounds can cause the formation of cross-links in bacterial DNA. nih.gov

Beyond direct DNA damage, imidazole derivatives have been shown to inhibit key bacterial enzymes that are crucial for survival. nih.gov These targets include:

DNA Gyrase and Topoisomerase: These enzymes regulate the supercoiling of DNA, and their inhibition disrupts DNA replication and repair. nih.gov

β-ketoacyl-acyl carrier protein synthase III (FabH): This enzyme is involved in the initiation of fatty acid synthesis, a critical component of the bacterial cell membrane. nih.gov

Glutamate Racemase and Urease: Inhibition of these enzymes can disrupt amino acid metabolism and other vital cellular functions. nih.gov

Furthermore, some imidazole derivatives are believed to interfere with cell wall synthesis and disrupt the integrity of the cell membrane, leading to a loss of normal permeability and cell death. mdpi.com

The antimicrobial potency of imidazole derivatives is highly dependent on the nature and position of substituents on the imidazole core. Structure-Activity Relationship (SAR) studies are crucial for optimizing the antibacterial efficacy of these compounds. nih.govresearchgate.net

Research on a series of 2-(benzylthio)-4,5-diphenyl-1H-imidazoles and 2-[(1-H-benzimidazol-2-yl)methylthio]-4,5-diphenyl-1H-imidazoles revealed specific structural features that influence their activity against various bacterial strains. While most compounds in the tested series showed limited to no activity, certain substitutions proved critical for potency. semanticscholar.orgscirp.org For instance, the introduction of a nitro group at the 5-position of the benzimidazole (B57391) ring coupled with a chlorine atom at the 6-position resulted in a derivative with significant activity against Staphylococcus aureus. scirp.org

The table below summarizes the antibacterial activity of selected 4,5-diphenyl-1H-imidazole derivatives, highlighting the impact of different substituents.

Table 1: Antibacterial Activity (Minimum Inhibitory Concentration - MIC in µg/mL) of Selected 4,5-diphenyl-1H-imidazole Derivatives

| Compound ID | Substituent (R) on Benzimidazole Ring | S. aureus (ATCC 25923) | E. faecalis (ATCC 29212) | P. aeruginosa (ATCC 27853) | E. coli (ATCC 25922) |

|---|---|---|---|---|---|

| 6a | H | >50 | >50 | >50 | >50 |

| 6b | 5-NO₂ | >50 | >50 | >50 | >50 |

| 6c | 5-Cl | >50 | >50 | >50 | >50 |

| 6d | 5-NO₂ and 6-Cl | 6.25 | >50 | >50 | >50 |

| 6e | 5,6-di-Cl | >50 | >50 | >50 | >50 |

Data sourced from studies on 2-[(1-H-benzimidazol-2-yl)methylthio]-4,5-diphenyl-1H-imidazoles. scirp.org

The antifungal action of azole compounds, including imidazoles, is well-established. biomedpharmajournal.orgdergipark.org.tr The primary mechanism involves the targeted disruption of the fungal cell membrane's integrity. umn.edu This is achieved through the inhibition of a crucial cytochrome P450-dependent enzyme, lanosterol (B1674476) 14-α-demethylase. dergipark.org.tryoutube.com

This enzyme is essential for the biosynthesis of ergosterol (B1671047), which is the principal sterol component of the fungal cell membrane and is responsible for maintaining its fluidity, structure, and function. umn.eduyoutube.com By inhibiting lanosterol 14-α-demethylase, imidazole antifungals block the conversion of lanosterol to ergosterol. youtube.com This blockage leads to a depletion of ergosterol and a simultaneous accumulation of toxic sterol precursors within the fungal cell membrane. The consequence is a disorganized plasma membrane with altered permeability, ultimately leading to the inhibition of fungal growth and replication. umn.edu

Inhibition of Bacterial Growth Mechanisms

Molecular Basis of Anticancer Activities

The imidazole scaffold is a key structural component in a variety of anticancer agents, acting through diverse mechanisms that disrupt cancer cell growth and survival. nih.govmdpi.com

Imidazole derivatives exert their anticancer effects by modulating key cellular pathways that control cell proliferation, cell cycle progression, and programmed cell death (apoptosis). nih.govrsc.org

Studies on various imidazole-based compounds have shown they can significantly reduce the proliferation of cancer cells. nih.gov One key mechanism is the induction of apoptosis. For instance, certain novel imidazole derivatives have been shown to trigger apoptosis in acute promyelocytic leukemia (APL) and chronic myeloid leukemia (CML) cell lines. nih.gov This pro-apoptotic effect has been linked to the downregulation of specific signaling pathways. Research has identified the downregulation of AXL-Receptor Tyrosine Kinase (AXL-RTK) and target genes of the Wnt/β-catenin pathway, such as c-Myc and Axin2, following treatment with these derivatives. nih.gov

In addition to inducing apoptosis, imidazole compounds can halt the cell cycle, preventing cancer cells from dividing. A derivative identified as NSC 771432 was found to induce cell cycle arrest in the G2/M phase in A549 lung cancer cells. rsc.org This compound also inhibited cell migration and led to cellular senescence, a state of irreversible growth arrest. rsc.org Other imidazole derivatives have been found to inhibit tubulin polymerization, a critical process for the formation of the mitotic spindle during cell division. mdpi.com

The table below presents findings on the anticancer activities of various imidazole derivatives, detailing their effects on different cancer cell lines and the pathways they modulate.

Table 2: Anticancer Activity and Molecular Mechanisms of Selected Imidazole Derivatives

| Compound Type/Name | Cancer Cell Line(s) | Observed Effect | Associated Molecular Mechanism/Pathway |

|---|---|---|---|

| Novel Imidazole Derivatives (L-4, L-7, R-35, R-NIM04) | NB4 (APL), K562 (CML) | Inhibition of proliferation, induction of apoptosis | Downregulation of AXL-RTK and Wnt/β-catenin pathway target genes. nih.gov |

| NSC 771432 | A549 (Lung Cancer) | Inhibition of growth and migration, G2/M cell cycle arrest, cellular senescence | Not fully elucidated, but involves cell cycle control pathways. rsc.org |

| 2-iodo-6-methoxy-4-(4,5-diphenyl-1H-imidazol-2-yl) phenol (B47542) (6f) | A549 (Lung Cancer) | Inhibition of cell proliferation (90.33% inhibition at 20 µM) | Mechanism not specified. semanticscholar.org |

| 5-(3,4,5-trimethoxybenzoyl)-4-methyl-2-(p-tolyl) imidazole (BZML) | SW480, HCT116, Caco-2 (Colorectal) | Potent inhibition of proliferation | Inhibition of tubulin polymerization, DNA damage. mdpi.com |

Inhibition of DNA Synthesis and Replication

The anticancer potential of certain imidazole derivatives is linked to their ability to interfere with crucial cellular processes, including the synthesis and replication of nucleic acids. mdpi.com Some compounds containing the imidazole moiety can target enzymes essential for DNA replication and repair, leading to DNA damage and inducing programmed cell death (apoptosis) in cancer cells. mdpi.com For instance, the well-known medication metronidazole, a nitroimidazole derivative, functions as a prodrug that inhibits nucleic acid synthesis by generating nitroso radicals that disrupt the DNA of microbial cells. wikipedia.org

While direct studies on 2-(methylthio)-4,5-diphenyl-1H-imidazole are not extensively detailed in this specific context, related imidazobenzothiazole derivatives have demonstrated cytotoxic activity against leukemic cell lines. nih.gov Mechanistic studies of these related compounds revealed an inhibitory effect on both DNA and RNA synthesis, causing delays in the progression of the cell cycle. nih.gov This suggests that the broader class of imidazole-based compounds warrants investigation for its potential to disrupt nucleic acid synthesis, a key mechanism in antiproliferative activity. mdpi.comnih.gov

Interference with Protein Kinase Signaling (e.g., P38 MAP kinase inhibition)

The trisubstituted imidazole scaffold is a well-established pharmacophore for the inhibition of p38 mitogen-activated protein (MAP) kinase. nih.govbenthamdirect.com The p38 MAP kinase signaling pathway plays a pivotal role in regulating the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β). nih.govuni-tuebingen.de Consequently, inhibiting this kinase is a significant therapeutic strategy for managing inflammatory diseases. nih.gov

Imidazole-based inhibitors function as competitive inhibitors at the ATP-binding site of the p38 MAP kinase. ingentaconnect.com By occupying this pocket, they prevent the phosphorylation and activation of the kinase, thereby blocking the downstream signaling cascade that leads to inflammatory responses. ingentaconnect.comnih.gov The binding is often stabilized by hydrogen bonds and hydrophobic interactions with key amino acid residues in the kinase's active site, such as Lys53, Met109, and Ala157. nih.gov

Computational and structural studies have shown that substitutions at various positions on the imidazole ring can significantly enhance potency and selectivity. nih.gov Specifically, 2-thioimidazole derivatives have been identified as a promising subclass of p38α inhibitors. nih.gov This established activity of the imidazole core suggests that this compound could potentially interfere with protein kinase signaling pathways.

Table 1: Examples of Imidazole-Based p38 MAP Kinase Inhibitors

| Compound Name | Description |

|---|---|

| SB203580 | A prototypical pyridinylimidazole compound used as a standard for p38 inhibition studies. ingentaconnect.com |

| VX-745 | A clinical candidate with a unique binding mode and high selectivity for p38 MAP kinase. benthamdirect.com |

Antioxidant Action Mechanisms

Free Radical Scavenging Mechanisms (e.g., DPPH method)

One of the primary mechanisms of antioxidant action is the scavenging of free radicals. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is a widely used method to evaluate this potential. mdpi.comnih.gov The DPPH radical is a stable, dark purple-colored free radical that becomes colorless or pale yellow upon accepting a hydrogen atom or an electron from an antioxidant compound. mdpi.comresearchgate.net

The fundamental reaction involves the antioxidant molecule (AH) donating a hydrogen atom to the DPPH radical, neutralizing it and forming a stable DPPH-H molecule. DPPH• + AH → DPPH-H + A•

Studies on various 2-substituted 4,5-diphenyl imidazole derivatives have demonstrated good antioxidant activity using the DPPH method. The scavenging ability is often concentration-dependent, and the efficacy is typically quantified by the IC50 value, which represents the concentration of the antioxidant required to scavenge 50% of the DPPH radicals. Research has shown that thio-substituted imidazoles, in particular, exhibit notable DPPH scavenging activity. sapub.orgresearchgate.net The thiophenyl-containing imidazole derivatives have shown some of the best IC50 values when compared to standard antioxidants like ascorbic acid. researchgate.net

Table 2: DPPH Radical Scavenging Activity of Selected 2-Substituted 4,5-Diphenyl Imidazole Derivatives

| Compound | Substitution at Position 2 | IC50 (µg/mL) |

|---|---|---|

| G1 | 4-methoxyphenyl | 100 |

| G2 | 2-nitrophenyl | 180 |

| G3 | 4-(N,N-dimethylamino)phenyl | 80 |

| G6 | 2-hydroxyphenyl | 40 |

| G7 | furan-2-yl | 200 |

| G10 | 4-methylphenyl | 120 |

Data derived from in-vitro studies on 2-substituted 4,5-diphenyl imidazole derivatives.

Redox Modulation and Reactive Oxygen Species (ROS) Mitigation

By effectively scavenging free radicals, this compound and related compounds can play a crucial role in mitigating the effects of reactive oxygen species (ROS). ROS, which include superoxide (B77818) anions, hydroxyl radicals, and hydrogen peroxide, are byproducts of normal metabolism and can cause significant oxidative damage to lipids, proteins, and DNA when produced in excess.

The antioxidant action of imidazole derivatives helps to neutralize these harmful species, thereby reducing oxidative stress. This redox modulation is fundamental to preventing the cellular damage that underlies numerous pathological conditions, including inflammation, neurodegenerative diseases, and cardiovascular disorders. The ability of these compounds to donate hydrogen atoms makes them effective agents in breaking the chain reactions initiated by free radicals. arxiv.org

Anti-Inflammatory and Analgesic Pathways

Modulation of Inflammatory Mediators and Enzymes

The anti-inflammatory properties of imidazole scaffolds are multifaceted and involve the modulation of several key pathways and enzymes. researchgate.net A primary mechanism is the inhibition of enzymes that synthesize inflammatory mediators.

One such target is the Cyclooxygenase (COX) enzyme, which exists in two main isoforms, COX-1 and COX-2. mdpi.com COX-2 is inducibly expressed at sites of inflammation and is responsible for the production of prostaglandins (B1171923) that mediate pain and inflammation. mdpi.com Several 1,5-diarylimidazole derivatives bearing a thioalkyl group at the 2-position have been reported as COX-2 inhibitors. nih.gov Studies suggest that compounds with a thiomethyl group at this position exhibit better activity than those with larger alkyl groups. nih.gov The inhibition of COX-2 by these compounds reduces prostaglandin (B15479496) synthesis, thereby alleviating inflammatory symptoms.

Furthermore, the anti-inflammatory effects of imidazole derivatives are strongly linked to the inhibition of the p38 MAP kinase pathway, as discussed previously. By blocking p38 MAP kinase, these compounds suppress the synthesis and release of major pro-inflammatory cytokines like TNF-α and various interleukins (e.g., IL-1β, IL-6). nih.govnih.govresearchgate.net The antagonism of these cytokines is a proven and effective strategy for treating a range of inflammatory disorders. nih.gov Research on tetra-substituted imidazole compounds has confirmed their ability to inhibit the secretion of nitric oxide and pro-inflammatory cytokines in macrophages stimulated by lipopolysaccharide (LPS). researchgate.net

Neuromodulatory Mechanisms Underlying Analgesia

While direct studies on the neuromodulatory mechanisms of this compound in producing analgesia are not extensively documented in current literature, the broader class of 2,4,5-trisubstituted imidazole derivatives has been a subject of interest for their analgesic properties. Research into related compounds, particularly those with a 4,5-diphenyl-1H-imidazole core, suggests potential pathways through which these molecules may exert their pain-relieving effects.

Derivatives of 4,5-diphenyl-1H-imidazole have been synthesized and evaluated for their analgesic activities using established models such as the tail-clip and Eddy's hot plate methods. nih.govneuroquantology.comresearchgate.net These studies have demonstrated that various substitutions on the imidazole ring can lead to significant analgesic effects. For instance, certain 1-benzyl-2-substituted-4,5-diphenyl-1H-imidazole derivatives have exhibited moderate to good analgesic activity. nih.gov Similarly, other 2-substituted and 1,2-disubstituted-4,5-diphenyl imidazole derivatives have shown notable pain relief in animal models. nih.gov

The precise neuromodulatory pathways are not fully elucidated for this specific class of compounds. However, the imidazole nucleus is a key structural component in many biologically active molecules that interact with the central nervous system. It is plausible that the analgesic action of these compounds could be mediated through interactions with various receptors and signaling pathways involved in pain perception. Neuromodulators can influence neuronal activity and behavior on multiple timescales, acting as fine-tuners of synaptic transmission and coordinating activity across different brain regions. nih.gov The analgesic effects of imidazole-containing compounds could potentially involve modulation of neurotransmitter systems such as the opioidergic system, or interaction with ion channels that play a crucial role in neuronal excitability. For example, some thiazole-piperazine derivatives, which also contain nitrogen and sulfur heterocycles, have been shown to exert their antinociceptive effects through the activation of the opioid system. researchgate.net

Given the structural features of the 4,5-diphenyl-1H-imidazole scaffold, further investigations are warranted to explore its interaction with specific neuromodulatory targets to delineate the exact mechanisms responsible for its analgesic potential.

Other Investigated Biological Mechanisms (e.g., Antiepileptic, Antiparasitic, Antiviral, Enzyme Inhibition)

The imidazole scaffold is recognized for its wide range of biological activities, and derivatives of this compound and related structures have been explored for various therapeutic applications beyond analgesia. These include antiepileptic, antiparasitic, antiviral, and enzyme inhibitory activities.

Antiepileptic/Anticonvulsant Mechanisms: Diarylimidazoles have been identified as a class of compounds with potential anticonvulsant properties. Mechanistic studies suggest that their mode of action may involve the inhibition of voltage-gated sodium channels (hNaV1.2). This inhibition of sodium channels is a key mechanism for many clinically used antiepileptic drugs, as it helps to prevent the spread of seizures. Certain 2,4(1H)-diarylimidazoles have demonstrated anticonvulsant activity in rodent models of acute seizures.

Antiparasitic and Anthelmintic Mechanisms: The imidazole ring is a core component of several antiparasitic and anthelmintic drugs. For instance, 2-substituted-4,5-diphenyl imidazoles have been synthesized and screened for their anthelmintic activity. Research on other imidazole derivatives suggests that their anti-parasitic action may involve the induction of oxidative stress within the parasite. This disruption of the parasite's redox balance can lead to cell damage and death.

Antiviral Mechanisms: Imidazole derivatives have been a focus of antiviral drug discovery, with compounds being developed against a variety of viruses. The mechanisms of action are often virus-specific. For example, some imidazole-based compounds have been investigated as non-nucleoside reverse transcriptase inhibitors for HIV. Other derivatives have been synthesized and tested for activity against viruses such as the vaccinia virus. The broad-spectrum antiviral potential of the imidazole scaffold is attributed to its ability to be functionalized to interact with various viral proteins and enzymes.

Enzyme Inhibition: The imidazole core is a versatile scaffold for designing enzyme inhibitors. This is due to its electronic properties and ability to engage in various interactions with protein active sites. For example, some imidazole derivatives have been developed as inhibitors of cytochrome P450 enzymes.

The following subsections will delve into more specific examples of the investigated biological mechanisms for imidazole scaffolds, namely MAO-A inhibition and Angiotensin II receptor antagonism.

Mechanisms of MAO-A Inhibition

Monoamine oxidase A (MAO-A) is a crucial enzyme involved in the metabolism of neurotransmitters like serotonin (B10506) and norepinephrine. Its inhibition can lead to increased levels of these neurotransmitters in the brain, which is a therapeutic strategy for depression and other neurological disorders. While there is no direct evidence for this compound as a MAO-A inhibitor, studies on structurally related imidazole compounds have shown promise in this area.

For example, 2-(3,4-dimethoxy-phenyl)-4,5-dihydro-1H-imidazole (2-DMPI) has been identified as a reversible and preferential inhibitor of MAO-A. This compound exhibited a mixed-type inhibition of MAO-A. The antidepressant-like effects of 2-DMPI in animal models were linked to its ability to decrease serotonin turnover in several brain regions, including the cerebral cortex, hippocampus, and striatum. This suggests that the therapeutic potential of such imidazole-containing compounds is mediated through the modulation of the serotonergic system via MAO-A inhibition. The exploration of the 4,5-diphenyl-1H-imidazole scaffold for MAO-A inhibitory activity could be a promising avenue for the development of new neuromodulatory agents.

Angiotensin II Receptor Antagonism Mechanisms

The renin-angiotensin system plays a critical role in regulating blood pressure, and antagonism of the Angiotensin II (AII) receptor is a key strategy in the management of hypertension. A prominent class of nonpeptide AII receptor antagonists features an N-(biphenylylmethyl)imidazole core. These compounds, such as Losartan, have demonstrated high affinity for the AII receptor and potent antihypertensive effects.

The mechanism of action involves the selective blockade of the AT1 subtype of the Angiotensin II receptor. This prevents the vasoconstrictive and aldosterone-secreting effects of Angiotensin II, leading to a reduction in blood pressure. The key structural features for this activity include the imidazole ring and an acidic group (often a carboxylic acid or a tetrazole) on the biphenyl (B1667301) moiety. While this compound does not belong to this specific class of N-(biphenylylmethyl)imidazoles, the known ability of the imidazole scaffold to serve as a platform for potent AII receptor antagonists highlights the versatility of this heterocyclic system in cardiovascular drug design.

Emerging Research Applications and Future Trajectories for 2 Methylthio 4,5 Diphenyl 1h Imidazole Based Systems

Role as Synthetic Intermediates and Scaffolds in Organic Synthesis

The structural attributes of 2-(methylthio)-4,5-diphenyl-1H-imidazole make it a valuable building block in synthetic organic chemistry. The imidazole (B134444) core is a privileged structure in medicinal chemistry, and the methylthio group at the C2 position serves as a versatile handle for introducing further molecular complexity.

Functionalization for Further Chemical Diversification

The this compound scaffold is amenable to a variety of functionalization reactions, allowing for the creation of diverse chemical libraries. The sulfur atom of the methylthio group is a primary site for modification. For instance, the precursor 4,5-diphenyl-1H-imidazole-2-thiol can be readily S-alkylated with various halo compounds, such as dimethyl sulfate (B86663) or substituted benzyl (B1604629) bromides, to yield a range of 2-(alkylthio) derivatives. sapub.orgresearchgate.net

Furthermore, the nitrogen atom at the N1 position of the imidazole ring can be substituted. Reactions with compounds like ethyl chloroacetate (B1199739) followed by treatment with hydrazine (B178648) hydrate (B1144303) can introduce new functional groups, which can then be used for subsequent transformations to create more complex molecules, such as those incorporating pyrimidine (B1678525) sulfonamide pharmacophores. sapub.org These reactions highlight the scaffold's utility in generating derivatives with potential biological activities. sapub.org

The table below summarizes representative functionalization reactions starting from the 4,5-diphenyl-1H-imidazole-2-thiol precursor, which leads to the 2-(methylthio) derivative and other analogues.

| Starting Material | Reagent | Resulting Functional Group | Reference |

|---|---|---|---|

| 4,5-diphenyl-1H-imidazole-2-thiol | Dimethyl sulfate | -S-CH₃ (methylthio) | sapub.org |

| 4,5-diphenyl-1H-imidazole-2-thiol | Benzyl bromide derivatives | -S-CH₂-Ar (benzylthio) | researchgate.net |

| 1-(4-chlorophenyl)-4,5-diphenyl-1H-imidazole-2-thiol | Ethyl chloroacetate | -S-CH₂-COOEt | sapub.org |

| 1-(4-chlorophenyl)-4,5-diphenyl-1H-imidazole-2-thiol | Benzoylmethyl chloride | -S-CH₂-CO-Ph | sapub.org |

Stereoselective Synthesis Opportunities

While specific examples of stereoselective synthesis directly involving this compound are not extensively documented, the scaffold presents clear opportunities for such developments. Chiral centers can be introduced through the functionalization pathways described above. For example, using chiral alkylating agents to modify the thiol group or attaching chiral auxiliaries to the N1 position of the imidazole ring could lead to the formation of diastereomers or enantiomers.

The development of stereoselective catalytic methods for the functionalization of the imidazole core or its substituents represents a promising future direction. Such advancements would be crucial for synthesizing enantiomerically pure compounds, which is often a requirement for pharmaceutical applications to ensure target specificity and reduce off-target effects.

Contributions to Materials Science and Engineering

The delocalized π-electron system of the diphenyl-imidazole core imparts favorable electronic and optical properties to the molecule, making it a candidate for applications in materials science.

Optoelectronic Applications (e.g., NLO, DSSC, OLEDs, molecular switches)

Nonlinear Optical (NLO) Properties: Organic molecules with extensive π-conjugation and charge-transfer characteristics are known to exhibit significant NLO properties. Research on the related compound 4-(4,5-diphenyl-1H-imidazol-2-yl)phenol has demonstrated considerable third-order optical nonlinearity. researchgate.netnih.govsemanticscholar.org Theoretical and experimental studies, including Z-scan techniques, confirmed a large nonlinear refractive index and third-order susceptibility, indicating potential for use in photonic and optoelectronic devices like optical limiters. nih.govsemanticscholar.org The introduction of a methylthio group, which can act as a weak electron-donating group, could further modulate the intramolecular charge transfer characteristics and enhance these NLO properties. acs.org

Dye-Sensitized Solar Cells (DSSC): The imidazole ring is a versatile component in the design of organic dyes for DSSCs, often serving as a π-bridge or an auxiliary donor. echemcom.com In typical donor-π-acceptor (D-π-A) dyes, the 4,5-diphenyl-1H-imidazole unit can act as a donor component. researchgate.netekb.eg The electronic properties of the dye, such as its light-harvesting efficiency and energy levels (HOMO/LUMO), can be fine-tuned by modifying the substituents on the imidazole core. echemcom.comnih.gov The methylthio group at the C2 position could influence the electron distribution and energy levels, potentially improving charge injection efficiency from the dye to the semiconductor (e.g., TiO₂) in a DSSC device. echemcom.com

Organic Light-Emitting Diodes (OLEDs): Derivatives of 4,5-diphenylimidazole (B189430) have been incorporated into bipolar blue-emitting materials for OLEDs. nih.gov In these designs, the twisted diphenylimidazole unit can function as an electron acceptor. Carbazole-π-imidazole systems have been synthesized and used as emitters in non-doped deep-blue OLEDs, achieving high external quantum efficiencies. nih.govmdpi.com The presence of the methylthio group could modify the LUMO level and charge transport properties, offering a pathway to tune the emission color and efficiency of OLED devices.

The table below summarizes the optoelectronic applications of materials based on the 4,5-diphenyl-1H-imidazole scaffold.

| Application | Imidazole Derivative Role | Key Finding / Potential Impact | Reference |

|---|---|---|---|

| Nonlinear Optics (NLO) | Core π-conjugated system | High third-order susceptibility (χ³) observed in analogues, suggesting use in photonics. | researchgate.net, nih.gov |

| Dye-Sensitized Solar Cells (DSSC) | Donor or π-bridge component | Analogues show power conversion efficiencies up to 6.35%; the methylthio group could tune energy levels. | nih.gov, ekb.eg |

| Organic Light-Emitting Diodes (OLED) | Electron acceptor or emitter component | Derivatives used in deep-blue OLEDs with external quantum efficiencies up to 4.43%. | nih.gov |

Catalyst Development and Ligand Design in Organometallic Chemistry

The this compound molecule possesses multiple potential coordination sites for metal ions, namely the sp²-hybridized nitrogen atom of the imidazole ring and the sulfur atom of the methylthio group. This dual-coordination capability makes it an attractive candidate for ligand design in organometallic chemistry.

As a bidentate N,S-ligand, it could coordinate to various transition metals to form stable chelate complexes. Such complexes could find applications in homogeneous catalysis. For example, palladium or nickel complexes could potentially catalyze cross-coupling reactions, while rhodium or iridium complexes might be active in hydrogenation or hydroformylation reactions. The electronic properties of the ligand, and thus the catalytic activity of the metal center, could be systematically tuned by modifying the phenyl rings or by further functionalization of the imidazole N1-position. While the synthesis of substituted imidazoles often employs catalysts, the use of this specific compound as a ligand is a promising area for future exploration. derpharmachemica.commdpi.com

Advanced Probes in Chemical Biology and Mechanistic Studies

The inherent fluorescence of the 4,5-diphenyl-1H-imidazole (lophine) core provides a basis for its use in developing advanced molecular probes. The photophysical properties of these systems can be modulated by introducing different functional groups.

The methylthio group offers a potential reaction site for designing probes that respond to specific analytes. For instance, the thioether could be oxidized by reactive oxygen species (ROS), leading to a change in the fluorescence signal. This would enable the development of turn-on or ratiometric fluorescent probes for detecting ROS in biological systems.

Furthermore, derivatives of this compound have been synthesized and evaluated for biological activities, including antimicrobial effects. sapub.org Understanding the mechanism by which these compounds exert their biological effects is a key area of research. The compound itself can be used as a tool to probe these biological pathways. By synthesizing radiolabeled or fluorescently tagged versions, researchers can track the molecule's distribution within cells, identify its binding partners, and elucidate its mechanism of action, contributing to both chemical biology and drug discovery efforts.

Investigating Ligand-Protein Interactions beyond Therapeutic Intent

While the therapeutic potential of imidazole derivatives is widely explored, the use of this compound as a chemical probe to investigate ligand-protein interactions outside of a direct therapeutic goal represents a burgeoning field of research. Such studies can elucidate the function of novel proteins, map binding pockets, and validate new biological targets.

The structural characteristics of this compound make it an intriguing candidate for a molecular probe. The diphenyl groups can engage in hydrophobic and π-stacking interactions within protein cavities, while the imidazole core and methylthio group offer sites for hydrogen bonding and other specific interactions. By modifying this scaffold with reporter tags (e.g., fluorophores, biotin) or photo-crosslinking moieties, researchers can design tools to investigate biological systems.

Advanced analytical techniques are central to studying these interactions. For instance, Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS) can reveal changes in protein conformation and solvent accessibility upon ligand binding, providing insights into the binding interface without the need for crystallization. nih.gov This method monitors the exchange of amide protons on the protein backbone with deuterium (B1214612) from a heavy water solvent, where regions that are protected by ligand binding show a reduced rate of exchange. nih.gov

Below is a table outlining potential non-therapeutic applications and the methodologies that could be employed.

| Application Area | Objective | Potential Methodology | Information Gained |

| Target Validation | To confirm the role of a specific protein in a biological pathway. | Affinity-based pulldown assays using a biotinylated derivative of the compound. | Identification of specific protein binding partners from a complex cellular lysate. nih.gov |

| Binding Site Mapping | To identify the precise location of the binding pocket on a target protein. | Photo-affinity labeling combined with mass spectrometry; HDX-MS. | Covalent labeling of amino acid residues within the binding site; identification of protein regions with altered conformation upon binding. nih.gov |

| Enzyme Function Probing | To study the mechanism of an enzyme by observing how the ligand affects its dynamics. | Covalent modification of active site residues (if applicable); kinetic assays. | Elucidation of enzyme mechanism, identification of allosteric sites. |

| Chemical Biology Screening | To identify novel protein targets for a particular small molecule scaffold. | High-throughput screening of protein arrays with a fluorescently tagged derivative. | Discovery of previously unknown protein-ligand interactions, opening new avenues for biological research. |

These approaches leverage the unique chemical properties of the this compound system to expand our understanding of complex biological processes, moving beyond the singular goal of developing a therapeutic agent.

Future Research Directions

The future of research involving this compound and its derivatives is poised for significant advancement. Key areas of focus will likely include the development of more efficient and sustainable synthetic methods, a tighter integration of computational and experimental work, and the rational design of new molecules with precisely controlled biological activities.

Exploration of Novel Reaction Pathways and Green Chemistry Approaches

The synthesis of the 2,4,5-triaryl-1H-imidazole core has traditionally been achieved through multi-component reactions, often involving the condensation of benzil (B1666583), an aldehyde, and ammonium (B1175870) acetate (B1210297) in glacial acetic acid. ijpsonline.comresearchgate.net While effective, future research is increasingly focused on developing novel and more environmentally benign synthetic routes.

One promising direction is the refinement of one-pot synthesis protocols that improve yields and reduce waste. doi.org For the specific 2-(methylthio) substitution, the common pathway involves the initial synthesis of the corresponding 4,5-diphenyl-1H-imidazole-2-thiol, followed by S-alkylation with a methylating agent like methyl iodide or dimethyl sulfate. sapub.orgscirp.org

A significant leap forward lies in the adoption of green chemistry principles. An innovative approach for the synthesis of the core 2,4,5-triaryl-1H-imidazole structure involves using natural, biodegradable catalysts. For example, research has demonstrated the successful use of lemon juice as a mild, inexpensive, and non-toxic biocatalyst for this transformation, achieving good yields in an ethanol (B145695) solvent. scispace.com This method avoids the use of harsh acids and simplifies the work-up procedure. scispace.com Exploring similar biocatalysts or solvent-free conditions for the synthesis of this compound is a key future trajectory. researchgate.net

| Synthetic Approach | Key Reactants | Conditions | Advantages/Focus |

| Traditional Multi-Component | Benzil, Aldehyde, Ammonium Acetate | Glacial Acetic Acid, Reflux | Well-established for core synthesis. researchgate.net |

| Thiol Alkylation | 4,5-diphenyl-1H-imidazole-2-thiol, Methylating Agent | Base (e.g., NaOH), Ethanol | Standard method for introducing the 2-(methylthio) group. sapub.org |

| Green Synthesis (Core) | Benzil, Aldehyde, Ammonium Acetate | Lemon Juice, Ethanol, 50°C | Environmentally friendly, low cost, simple work-up. scispace.com |

| One-Pot Protocols | 1,2-diketones, aldehydes, amines, ammonia (B1221849) source | Various catalysts (e.g., β-cyclodextrin-propyl sulfonic acid) | Increased efficiency, reduced intermediate handling. researchgate.netdoi.org |

Future work will likely focus on combining these strategies, for instance, developing a one-pot, green-catalyzed reaction that directly yields the 2-(methylthio) derivative from basic starting materials.

Deeper Integration of Computational and Experimental Methodologies

The synergy between computational modeling and experimental validation is becoming indispensable in chemical research. For imidazole-based systems, this integration allows for the prediction of molecular properties, the elucidation of reaction mechanisms, and the rational design of new compounds.

Computational tools like Density Functional Theory (DFT) are used to study the stability and electronic properties of imidazole derivatives. researchgate.net These calculations can predict molecular geometries, electronic charge distributions, and spectroscopic characteristics, which can then be confirmed experimentally. researchgate.net This approach helps in understanding the fundamental reactivity of the molecule and guides the development of new synthetic pathways.

Furthermore, computational methods are being used to predict physicochemical properties. For example, the COSMOtherm software can be used to calculate properties like density, viscosity, and vapor pressure of imidazole compounds under various temperatures, with results showing good correlation with experimental measurements. mdpi.com This predictive power allows researchers to estimate the properties of novel, unsynthesized derivatives, saving significant time and resources.

The following table illustrates an integrated workflow:

| Phase | Computational Method | Objective | Experimental Method | Validation |

| Design | Molecular Docking / QSAR | Predict bioactivity and identify key structural features. | N/A | N/A |

| Synthesis | DFT Calculations | Model reaction pathways and predict reactivity. | Chemical Synthesis | Spectroscopic analysis (NMR, IR, MS) to confirm structure. ijpsonline.com |

| Property Analysis | COSMOtherm / MD Simulations | Predict physicochemical properties (e.g., density, solubility). | Physical Measurements (e.g., Densitometry, Viscometry). mdpi.com | Comparison of calculated vs. measured values. mdpi.com |

| Interaction Study | Molecular Dynamics (MD) Simulations | Simulate ligand-protein binding and conformational changes. | HDX-MS / X-ray Crystallography | Confirmation of binding mode and induced conformational shifts. |

This iterative cycle, where computational predictions guide experimental work and experimental results refine computational models, accelerates the discovery and development process for new imidazole-based systems.

Design of Next-Generation Imidazole Derivatives with Tunable Bioactivity Mechanisms

The this compound scaffold offers multiple sites for chemical modification, allowing for the fine-tuning of its physicochemical and biological properties. The goal is to design next-generation derivatives where specific structural changes lead to predictable and controllable alterations in their mechanism of action.

Key modification sites include: